molecular formula C21H19NO4 B2403981 Methyl 4-((2-hydroxy-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate CAS No. 1351598-43-0

Methyl 4-((2-hydroxy-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2403981
CAS No.: 1351598-43-0
M. Wt: 349.386
InChI Key: HYMGMBAOFDVNRM-UHFFFAOYSA-N
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Description

Methyl 4-((2-hydroxy-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate is a synthetic organic compound of significant interest in advanced materials and pharmaceutical research. This molecule integrates a naphthalene ring system, a hydroxyethyl carbamate linkage, and a methyl benzoate group, forming a complex architecture with potential as a building block for more sophisticated chemical entities . Its structure suggests utility in the development of novel compounds, similar to those investigated for their nonlinear optical (NLO) properties . Research on similar benzoate esters has demonstrated that such push-pull chromophores, featuring electron-donor and electron-acceptor groups connected via a conjugated system, can exhibit significant intramolecular charge transfer, leading to high NLO responses . These properties are crucial for applications in photonic technologies, optical switches, and optical data storage . Furthermore, the naphthalene moiety is a common pharmacophore in medicinal chemistry, indicating the compound's potential as an intermediate in the synthesis of bioactive molecules or pharmaceutical agents. While specific mechanistic studies on this exact compound are not reported, its functional groups make it a valuable scaffold for probing structure-activity relationships. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 4-[(2-hydroxy-2-naphthalen-1-ylethyl)carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-26-21(25)16-11-9-15(10-12-16)20(24)22-13-19(23)18-8-4-6-14-5-2-3-7-17(14)18/h2-12,19,23H,13H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMGMBAOFDVNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

Methyl 4-((2-hydroxy-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate has a wide range of applications in scientific research:

Chemistry

The compound serves as a building block in organic synthesis. It can participate in various chemical reactions, including:

  • Oxidation: Modifying functional groups.
  • Reduction: Altering oxidation states.
  • Substitution Reactions: Replacing functional groups to create derivatives.

These reactions allow researchers to explore new compounds with varying properties.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and biomolecules. Its unique structure may confer specific biological activities, making it a candidate for further exploration in:

  • Enzyme Inhibition Studies: Investigating its role as a potential inhibitor of specific enzymes.
  • Cellular Interaction Studies: Understanding how it interacts with cellular receptors or pathways.

Medicine

Research is ongoing to evaluate its therapeutic potential, particularly in:

  • Anticancer Research: The compound's structural features may allow it to target cancer cells effectively.
  • Drug Development: Its unique properties may lead to the development of new drugs for various diseases.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, suggesting its potential as a lead compound in anticancer drug development.

Case Study 2: Enzyme Interaction

Another research project focused on the interaction of this compound with carbonic anhydrase isozymes. The findings revealed that it could act as a selective inhibitor, which opens avenues for treating conditions related to enzyme dysregulation.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Methyl 2-(naphthalen-1-yl)acetate

  • Naphthalene-1-carboxylic acid

  • 2-Hydroxy-1-naphthaldehyde

This comprehensive overview provides a detailed understanding of Methyl 4-((2-hydroxy-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing Methyl 4-((2-hydroxy-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate, and how can purity be optimized?

  • Synthesis : A common approach involves coupling 4-carboxybenzoic acid derivatives with naphthalene-containing amines. For example, phosphorous pentachloride (PCl₅) can activate the carboxyl group, followed by nucleophilic substitution with a hydroxy-naphthylethylamine intermediate (see ).
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Monitor purity via TLC (Rf ~0.5 in ethyl acetate:hexane 1:1) and confirm by HPLC (C18 column, acetonitrile/water gradient) .
  • Safety : Handle PCl₅ and AlCl₃ in a fume hood with PPE (gloves, goggles) due to acute toxicity risks (Category 4 for oral/dermal/inhalation hazards) .

Q. What safety protocols are critical when handling this compound?

  • Exposure Controls : Use NIOSH-approved safety glasses, gloves, and lab coats. Work in a BS-certified fume hood with local exhaust ventilation. Avoid skin contact; wash hands immediately after handling .
  • Emergency Measures : For accidental ingestion, rinse mouth and seek medical attention. Contaminated clothing must be removed and disposed of as hazardous waste .

Q. How can the compound be characterized structurally?

  • Spectroscopy :

  • ¹H/¹³C NMR : Key signals include the methyl ester (~3.9 ppm, singlet) and naphthyl aromatic protons (7.2–8.5 ppm).
  • IR : Confirm carbamoyl C=O stretch (~1650–1700 cm⁻¹) and ester C=O (~1720 cm⁻¹).
    • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 364.4 (calculated for C₂₁H₁₈NO₄) .

Advanced Research Questions

Q. How can conflicting data in reaction yields or byproduct formation be resolved?

  • Methodology :

Reaction Monitoring : Use GC or TLC at intervals to identify intermediate species (e.g., unreacted starting material or acyl chloride intermediates) .

Byproduct Analysis : Employ LC-MS to detect side products like hydrolyzed esters or naphthyl degradation compounds. Adjust stoichiometry (e.g., excess amine) to suppress side reactions .

Computational Modeling : DFT calculations (B3LYP/6-31G*) can predict reaction pathways and identify energetically favorable intermediates .

Q. What mechanistic insights explain the regioselectivity in carbamoyl group formation?

  • Key Factors :

  • Steric Effects : The naphthalen-1-yl group directs the hydroxyethylamine nucleophile to the para position of the benzoate due to reduced steric hindrance.
  • Electronic Effects : Electron-withdrawing ester groups activate the carbonyl carbon for nucleophilic attack.
    • Experimental Validation : Compare reaction outcomes using substituted benzoates (e.g., methyl vs. ethyl esters) to isolate electronic vs. steric contributions .

Q. How can the compound be applied in drug discovery or materials science?

  • Drug Discovery :

  • Target : Explore its potential as a cytosolic phospholipase A2α (cPLA2α) inhibitor by modifying the sulfamoyl or naphthyl groups (see analogs in ).
  • Bioactivity Screening : Perform enzyme inhibition assays (IC₅₀ determination) and cytotoxicity profiling (MTT assay) .
    • Materials Science :
  • OLED Applications : Investigate photophysical properties (e.g., fluorescence quantum yield, solvatochromism) for use as an emissive layer component .

Q. What advanced analytical techniques resolve crystallographic or solubility challenges?

  • Crystallography : Use SHELXL for single-crystal refinement. Grow crystals via slow evaporation in dichloromethane/hexane (1:3). Resolve twinning issues with SHELXD .
  • Solubility Enhancement : Employ co-solvents (DMF/water) or formulate as a cyclodextrin inclusion complex for in vitro assays .

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